molecular formula C10H6BrN B13206785 3-(3-Bromoprop-1-ynyl)benzonitrile

3-(3-Bromoprop-1-ynyl)benzonitrile

Cat. No.: B13206785
M. Wt: 220.06 g/mol
InChI Key: VITIWNAVRGVCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromoprop-1-ynyl)benzonitrile is an organic compound with the molecular formula C10H6BrN It is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromoprop-1-ynyl)benzonitrile typically involves the reaction of 3-bromo-1-propyne with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 3-bromo-1-propyne is reacted with benzonitrile in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromoprop-1-ynyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used, often in the presence of a catalyst or under UV light.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the bromine atom.

    Addition Reactions: Products include halogenated derivatives of the original compound.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, such as alcohols or alkenes.

Scientific Research Applications

3-(3-Bromoprop-1-ynyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromoprop-1-ynyl)benzonitrile involves its interaction with molecular targets through its reactive bromine atom and triple bond. These functional groups enable the compound to form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved may include alkylation of nucleophilic residues in proteins or nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Propargyl Bromide: An organic compound with a similar bromopropynyl structure but without the benzonitrile moiety.

    3-Bromo-1-propyne: A simpler compound with only the bromopropynyl group.

    Benzonitrile Derivatives: Compounds with different substituents on the benzonitrile ring.

Uniqueness

3-(3-Bromoprop-1-ynyl)benzonitrile is unique due to the combination of the bromopropynyl group and the benzonitrile moiety, which imparts distinct reactivity and potential applications. This dual functionality allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H6BrN

Molecular Weight

220.06 g/mol

IUPAC Name

3-(3-bromoprop-1-ynyl)benzonitrile

InChI

InChI=1S/C10H6BrN/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7H,6H2

InChI Key

VITIWNAVRGVCOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C#CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.